REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[N+:7]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)([O-:9])=[O:8].[CH:15](Cl)([Cl:17])[Cl:16].CO>CN(C)C=O.[Cl-].[Na+].O.C(O)(=O)C>[Cl:16][CH:15]([Cl:17])[C:14]1[CH:13]=[CH:12][S:11][C:10]=1[N+:7]([O-:9])=[O:8] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1SC=CC1
|
Name
|
|
Quantity
|
682 μL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=C(SC=C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.26 mmol | |
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |